2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Description

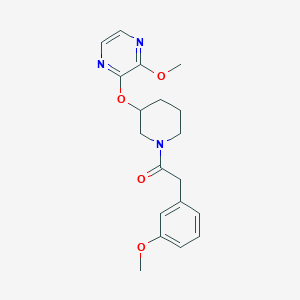

The compound 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a piperidine-linked ethanone derivative featuring a 3-methoxyphenyl group and a 3-methoxypyrazine moiety. The methoxy groups enhance solubility and influence electronic properties, while the piperidine ring contributes to conformational flexibility and binding interactions.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-15-6-3-5-14(11-15)12-17(23)22-10-4-7-16(13-22)26-19-18(25-2)20-8-9-21-19/h3,5-6,8-9,11,16H,4,7,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFOQIKZMSUNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{24}N_{2}O_{3}

- CAS Number : 1797597-07-9

The compound features a methoxyphenyl group and a piperidine ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activity, receptor binding, and alteration of signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Recent research has indicated that derivatives similar to this compound possess significant antimicrobial activity. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Klebsiella pneumoniae | 0.032 - 0.512 mg/mL |

| Candida albicans | 0.032 - 0.512 mg/mL |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

-

Study on Antibacterial Efficacy :

A study published in MDPI demonstrated that piperidine derivatives exhibited notable antibacterial activity with MIC values comparable to standard antibiotics . The study highlighted the importance of structural modifications in enhancing bioactivity. -

Antifungal Activity Assessment :

Another study evaluated the antifungal properties of related compounds, finding that modifications such as methoxy substitutions significantly increased activity against Candida species . This suggests potential applications in treating fungal infections.

Research Applications

The compound is being explored for various applications in scientific research:

- Drug Discovery : Its unique structure makes it a valuable lead compound for developing new pharmaceuticals targeting specific diseases.

- Chemical Biology : Investigated for its role in elucidating biological pathways and mechanisms.

Comparison with Similar Compounds

Structural Variations and Molecular Data

The following table summarizes key analogs and their distinguishing features:

Key Observations

Trifluoromethylpyridine (CAS 1421477-36-2) introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability .

Pharmacological Implications: The ethylpiperazine-containing analog () demonstrates acetylcholinesterase inhibition, suggesting that piperidine-ethanone scaffolds are versatile for central nervous system targets. Nitroimidazole derivatives (e.g., compounds in ) exhibit cytotoxicity, highlighting the importance of substituents like bromine or nitro groups in anticancer activity.

Conformational Dynamics :

- The dinitrophenyl analog () undergoes temperature-dependent amide bond isomerization, with an energy barrier of ~67 kJ·mol⁻¹. Methoxy groups in the target compound may reduce such isomerization, improving stability.

Structural Simplicity vs. Complexity :

- The simpler analog (CAS 2034225-94-8, ) lacks the dual methoxy groups, resulting in a lower molecular weight (265.31 vs. 355.4), which could improve bioavailability but reduce target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.